molecular formula C11H15NO3 B373527 Ethyl 4-amino-3-ethoxybenzoate CAS No. 342044-64-8

Ethyl 4-amino-3-ethoxybenzoate

Cat. No. B373527
CAS RN: 342044-64-8
M. Wt: 209.24g/mol
InChI Key: LYTRTSUGQUYFDO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-ethoxybenzoate is a chemical compound with the empirical formula C11H15NO3 . It is a solid substance with a molecular weight of 209.24 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3-ethoxybenzoate can be represented by the SMILES string O=C(OCC)C(C=C1OCC)=CC=C1N . This indicates that the molecule contains an ester group (O=C(OCC)), an ethoxy group (OCC), and an amino group (N) attached to a benzene ring .


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-ethoxybenzoate is a solid substance . Its molecular weight is 209.24 , and its empirical formula is C11H15NO3 .

Scientific Research Applications

Electro-Optical Applications

Ethyl 4-amino-3-ethoxybenzoate has been reported as a potential candidate for electro-optical applications. Researchers have studied the growth of bulk size ethyl 4-amino benzoate crystals using a single zone transparent resistive furnace due to difficulties in growth via solution growth techniques .

Nonlinear Optical (NLO) Properties

A novel azo dye compound derived from Ethyl 4-amino-3-ethoxybenzoate has been synthesized and characterized for its nonlinear optical properties. This research suggests potential applications in NLO devices .

Antimicrobial Activity

Derivatives of Ethyl 4-amino-3-ethoxybenzoate, such as disubstituted 1,3,4-oxadiazole derivatives including imides and Schiff bases, have been synthesized and evaluated for their antimicrobial activity .

Safety and Hazards

Ethyl 4-amino-3-ethoxybenzoate is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 4-amino-3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRTSUGQUYFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257072
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-ethoxybenzoate

CAS RN

342044-64-8
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342044-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342044-64-8
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